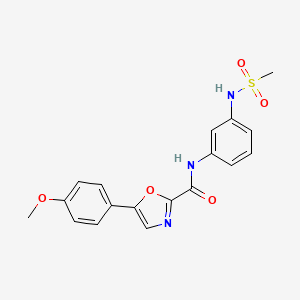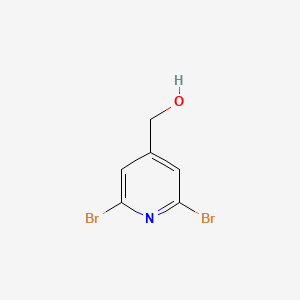
4-Apeba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide) is a derivatization reagent used for aldehydes and carboxylic acids . It is known for its mild derivatization conditions and selectivity for aldehydes or carboxylic acids, which can be obtained by changing the co-reagent .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(4-bromophenyl)ethanamine with formaline to produce 2-(4-bromophenyl)-N,N-dimethylethanamine . This is then reacted with N-(4-(2- .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenethyl group, which adds an isotopic signature to the derivatives and additional fragmentation identifiers . This unique structure enhances the abilities for detection and screening of unknown aldehydes .Chemical Reactions Analysis
This compound is used in on-tissue chemical derivatization (OTCD) to add a permanent positive charge to carbonyl analytes . This makes them amenable to positive ionization mode analysis in mass spectrometry imaging (MSI), which is especially useful for analyzing agar-based microbial colonies .Applications De Recherche Scientifique
1. Nanotechnology and Virology
4-Aminophenylboronic acid hydrochloride (4-AB) has been utilized in the creation of carbon nanodots (C-dots), which demonstrate significant potential in preventing viral infections. A study by Barras et al. (2016) revealed that 4-AB/C-dots could effectively inhibit the entry of herpes simplex virus type 1 in a nanograms per milliliter concentration range. This suggests a promising application of 4-AB in developing antiviral strategies through nanotechnology (Barras et al., 2016).
2. Proteomics and Biochemistry
4-AB has been applied in the field of proteomics for the specific recognition and enrichment of glycoproteins and glycopeptides. Li et al. (2018) fabricated aminophenylboronic acid functionalized magnetic nanoparticles for this purpose, showcasing the high adsorption capacity and specificity of these nanoparticles towards glycoproteins. This highlights the role of 4-AB in advancing methodologies for protein and peptide analysis (Li et al., 2018).
3. Microbiology and Biochemical Regulation
4-AB has been identified as an inhibitor of sporulation in Bacillus species. Andreev et al. (1994) found that 4-AB inhibits both sporulation and chemotactic behavior in Bacillus sphaericus, suggesting its influence on regulatory pathways common to chemotaxis and sporulation. This offers insights into the regulatory mechanisms of bacterial behavior and development (Andreev et al., 1994).
4. Chemical Analysis and Sensing
In analytical chemistry, 4-AB has been used for the construction of affinity mass sensors. Přibyl and Skládal (2005) demonstrated the use of 4-AB in biosensors for determining saccharides and glycated hemoglobin, exploiting the complexation reaction with diol groups. This underscores the application of 4-AB in developing sensitive and specific analytical tools (Přibyl & Skládal, 2005).
5. Material Science and Nanoparticle Research
Khanal et al. (2013) explored the potential of phenylboronic-acid-modified nanoparticles, including those derived from 4-AB, as antiviral inhibitors against Hepatitis C virus. The study demonstrates the application of these nanoparticles in biomedicine, particularly in developing novel antiviral therapies (Khanal et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAQOBHYBUDOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750469.png)
![N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2750470.png)


![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2750476.png)



![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750486.png)